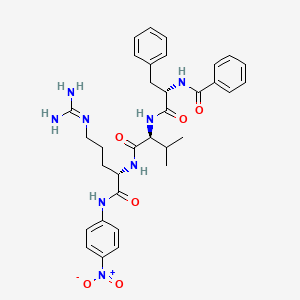![molecular formula C9H10 B14757783 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane CAS No. 452-61-9](/img/structure/B14757783.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane, also known as homocubane, is a polycyclic hydrocarbon with the molecular formula C9H10. It is characterized by its unique cage-like structure, which consists of five fused cyclobutane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of a suitable diene precursor. This reaction is often carried out in the presence of a sensitizer, such as benzophenone, under ultraviolet light .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key challenges in industrial production include the need for precise control of reaction conditions and the handling of potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives .
Scientific Research Applications
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and their reactivity.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore potential biological activities and medicinal applications of derivatives of this compound.
Mechanism of Action
The mechanism of action of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane in chemical reactions involves the interaction of its strained ring system with various reagents. The high strain energy of the compound makes it highly reactive, allowing it to undergo a variety of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Basketane (Pentacyclo[4.4.0.02,5.03,8.04,7]decane): Another polycyclic hydrocarbon with a similar cage-like structure but with an additional carbon atom.
Cubane (Pentacyclo[4.2.0.02,5.03,8]octane): A related compound with a cubic structure and different ring fusion pattern.
Uniqueness
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane is unique due to its specific ring fusion pattern and the resulting strain energy. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials with unique properties .
Properties
CAS No. |
452-61-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)8(4)9(6)7/h2-9H,1H2 |
InChI Key |
PAJGEKALYKVXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5C2C3C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
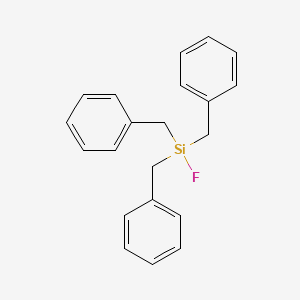

![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
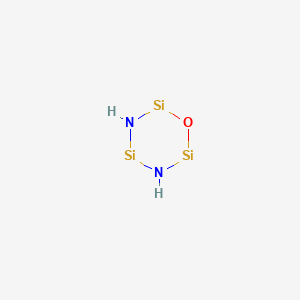
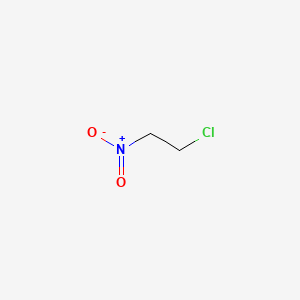
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
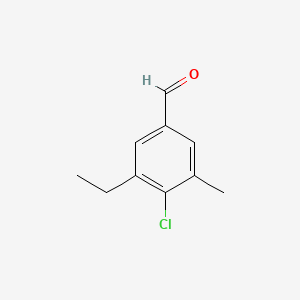
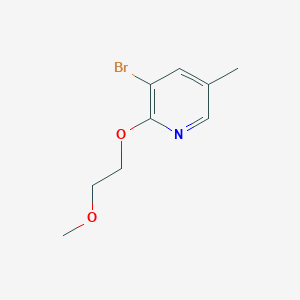
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
